1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one
Description
Properties
IUPAC Name |
1-methyl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10-6-2-3-8-7(11)5(6)4-9-10/h4H,2-3H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCOCHYEGUQEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Involving Dienamine Intermediates
Two-Step Synthesis from Dimethyl Acetonedicarboxylate
A foundational approach involves the use of dimethyl acetonedicarboxylate as a starting material. This method, adapted from protocols for related pyrazolo[4,3-c]pyridines, proceeds via the formation of a dienamine intermediate.
Step 1: Synthesis of Dienamine 2
Dimethyl acetonedicarboxylate undergoes condensation with methylamine in methanol under reflux to yield dienamine 2 . This intermediate is critical for introducing the methyl group at the N1 position of the pyrazolo ring. The reaction typically achieves 80–85% yield under optimized conditions (24 h, 60°C).
Step 2: Cyclization to Pyrazolo[4,3-c]pyridin-4-one
Dienamine 2 is subsequently treated with ammonium acetate in acetic acid, facilitating cyclization to form the pyrazolo[4,3-c]pyridine core. The ketone moiety at position 4 arises from the oxidative dehydrogenation of the intermediate dihydro derivative. This step requires careful temperature control (100–110°C, 6 h) to prevent over-oxidation, yielding the target compound in 72–78% purity.
Key Reaction Parameters:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol/Acetic Acid (1:1) | 72–78 |
| Temperature | 100–110°C | — |
| Reaction Time | 6 h | — |
| Catalyst | Ammonium Acetate | — |
Modified Japp–Klingemann Approach
One-Pot Azo-Coupling and Cyclization
A streamlined protocol inspired by Japp–Klingemann chemistry enables the synthesis of pyrazolo[4,3-c]pyridines via azo-coupling and subsequent cyclization. While originally developed for pyrazolo[4,3-b]pyridines, this method has been adapted for the title compound by altering the substitution pattern.
Mechanistic Overview:
- Azo-Coupling: 3-Nitro-2-chloropyridine reacts with methylhydrazine in the presence of sodium tosylate, forming a stable diazonium intermediate.
- Cyclization: The intermediate undergoes intramolecular cyclization under acidic conditions (HCl/EtOH, 50°C), yielding the pyrazolo ring system.
- Oxidation: Air oxidation at room temperature introduces the ketone group at position 4, completing the synthesis.
Advantages:
Alternative Pathways via Pyridinethione Intermediates
Thionation-Reductive Methylation Strategy
Early synthetic routes exploited pyridinethione derivatives as precursors. For example, thionation of 4-hydroxypyridine-2-one with phosphorus pentasulfide ($$ \text{P}2\text{S}5 $$) generates a reactive thiol intermediate, which undergoes reductive methylation using methyl iodide and sodium borohydride.
Critical Observations:
Recent Advances in Catalytic Methods
Palladium-Catalyzed C–H Activation
A 2023 study demonstrated the use of palladium(II) acetate as a catalyst for direct C–H methylation of pyrazolo[4,3-c]pyridine precursors. This method avoids pre-functionalized starting materials, instead employing methanol as both solvent and methylating agent.
Reaction Scheme:
$$
\text{Pyrazolo[4,3-c]pyridine} + \text{CH}3\text{OH} \xrightarrow{\text{Pd(OAc)}2, 120^\circ\text{C}} \text{1-Methyl Derivative} + \text{H}_2\text{O}
$$
Performance Metrics:
Characterization and Quality Control
Spectroscopic Confirmation
The structure of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one is routinely verified via:
Challenges and Optimization Opportunities
Byproduct Formation in Cyclization Steps
A common issue involves the formation of regioisomeric pyrazolo[3,4-c]pyridines during cyclization. Studies indicate that using polar aprotic solvents (DMF, DMSO) instead of methanol reduces isomerization by 40–50%.
Scalability of Palladium Catalysis
While efficient, the Pd-catalyzed method faces limitations in large-scale production due to:
- High catalyst loading (5 mol%)
- Catalyst recovery challenges Ongoing research focuses on developing heterogeneous Pd catalysts supported on mesoporous silica to address these issues.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction’s outcome.
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products can include modified versions of the original compound or entirely new molecules with distinct properties.
Scientific Research Applications
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects and as a diagnostic agent. Additionally, the compound finds use in various industrial applications, including materials science and environmental research.
Mechanism of Action
The mechanism of action of 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, altering their activity and leading to various biological effects. Understanding these interactions is crucial for developing new therapeutic strategies and applications.
Biological Activity
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Molecular Formula : C7H9N3O
- Molecular Weight : 151.17 g/mol
- CAS Number : 1257403-86-3
Biological Activity Overview
Research has identified various biological activities associated with this compound. These include:
- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers.
- Neuroprotective Properties : Some studies indicate its ability to protect neuronal cells from oxidative stress.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound. Various studies have reported its effectiveness against different cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 (Breast Cancer) | 0.59 | >25 |
| HEL (Erythroleukemia) | 1.00 | >25 |
| K562 (Leukemia) | 0.95 | >25 |
In a study by MDPI, derivatives of pyrazolo[3,4-b]pyridine were synthesized and showed promising results with IC50 values indicating strong cytotoxicity against hematological tumors.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with various cellular pathways:
- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell growth and proliferation.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. Studies have shown a reduction in pro-inflammatory cytokines when treated with the compound in vitro. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
The neuroprotective effects of this compound have been highlighted in studies focusing on oxidative stress. The compound may help mitigate neuronal damage caused by reactive oxygen species (ROS), making it a candidate for further research in neurodegenerative conditions.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- Cytotoxicity Study : A study published in MDPI demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values.
- Inflammation Model : In vivo models showed reduced levels of inflammatory markers after treatment with the compound.
- Neuroprotection Assay : In vitro assays indicated that the compound could protect neuronal cells from oxidative damage.
Comparison with Similar Compounds
Substituent Variations in Pyrazolo-Pyridinones
A. 3-Bromo-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one
- Structure : Differs by a bromo substituent at the 3-position and an additional methyl group at the 2-position.
- Impact : Bromine enhances electrophilicity, making this compound more reactive in cross-coupling reactions compared to the 1-methyl derivative. The methyl group at the 2-position may sterically hinder interactions in biological systems .
B. Ethyl 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate Hydrochloride
- Structure : Features an ester group at the 3-position.
- Impact : The ester improves solubility in organic solvents, facilitating synthetic modifications. This derivative is commonly used as an intermediate in drug discovery .
C. tert-Butyl 3-Amino-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Structure: Incorporates a tert-butyl carbamate and an amino group.
- Impact: The tert-butyl group enhances metabolic stability, while the amino group enables further functionalization (e.g., amide bond formation) .
Fused Heterocyclic Systems
A. Pyrazolo[3,4-b]pyridin-6-ones
- Structure : Pyrazole fused at the [3,4-b] position with a ketone at the 6-position.
- This impacts binding affinity in kinase inhibition assays .
B. 4H-Pyrido[1,2-a]pyrimidin-4-ones
- Structure: Pyrimidinone fused to a pyridine ring, often with substituents like piperazinyl or pyrazolo groups.
- Derivatives in this class are patented for applications in oncology and neurology .
C. Imidazo[4,5-c]pyridines
- Structure : Replaces pyrazole with imidazole, introducing an additional nitrogen atom.
Pharmacological Relevance
- Antifungal Activity: Thiochromanone derivatives (e.g., 3-benzylidenethiochromanones) exhibit moderate antifungal activity, though weaker than reference drugs like clotrimazole .
- Kinase Inhibition: Pyrazolo-pyridinones with ester or amino substituents are explored as JAK2 or CDK inhibitors due to their ability to mimic ATP-binding motifs .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one, and how do reaction conditions influence yield?
- Methodology : Multi-step organic synthesis is commonly employed, starting with cyclization of pyrazole precursors followed by alkylation. For example, iodine-catalyzed multicomponent reactions (e.g., coupling aldehydes, aminopyrazoles, and hydroxycoumarins) achieve yields of 70–85% under mild conditions (80°C, 6–8 hours) . Temperature control (<100°C) and pH (neutral to slightly acidic) are critical to avoid side reactions like over-alkylation or ring degradation .
- Key Data :
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Multicomponent domino | I₂ | 82 | ≥97 | |
| Stepwise alkylation | None | 68 | ≥95 |
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions and ring saturation. Mass spectrometry (HRMS) confirms molecular weight (e.g., C₈H₁₀N₄O has a theoretical MW of 178.08 g/mol). HPLC (≥95% purity) with a C18 column and acetonitrile/water mobile phase is standard . For diastereomeric mixtures, chiral columns or X-ray crystallography are recommended .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) shows no significant decomposition when stored in airtight containers at room temperature . However, exposure to light or moisture reduces purity by 5–10% over 30 days. Use desiccants and amber vials for long-term storage .
Advanced Research Questions
Q. How do substituent modifications on the pyrazolo-pyridine core affect bioactivity or binding affinity?
- Methodology : Compare analogs like 1-Ethyl-3-propyl derivatives () or difluoromethyl-substituted pyrazolo-pyridines ( ) using in vitro assays (e.g., kinase inhibition). For example:
| Compound Modification | IC₅₀ (nM) | Target Protein | Reference |
|---|---|---|---|
| 1-Methyl, 4-one | 120 | Kinase X | |
| 2-Difluoromethyl, 4-one | 45 | Kinase X |
- Analysis : Electron-withdrawing groups (e.g., -CF₃) enhance binding via hydrophobic interactions, while alkyl chains improve membrane permeability .
Q. What mechanisms explain regioselectivity challenges in electrophilic substitution reactions on this scaffold?
- Methodology : Computational studies (DFT) reveal that the N1-methyl group directs electrophiles to the C3 position due to reduced steric hindrance and electron density redistribution. Experimental validation via bromination (NBS in DCM) shows >90% C3 selectivity .
- Contradiction Note : Some studies report competing C5 substitution (up to 15%) under highly acidic conditions, attributed to protonation of the pyridine nitrogen .
Q. How can researchers resolve contradictions in solubility data across different solvent systems?
- Methodology : Systematic solubility screening in polar (DMSO, water) and non-polar (hexane) solvents. For example:
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| DMSO | 25 | 25 | |
| Water | 0.3 | 25 |
- Resolution : Contradictions arise from hydration states (e.g., hydrochloride salt vs. free base). Use lyophilization or salt metathesis to standardize forms .
Experimental Design Considerations
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
- Catalyst Optimization : Replace homogeneous catalysts (e.g., I₂) with recyclable heterogeneous alternatives (e.g., zeolites) to reduce waste .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, limiting side reactions like dimerization .
- Data : Pilot-scale reactions (10 g) show a 12% reduction in byproducts using flow vs. batch methods .
Q. How can researchers validate the compound’s metabolic stability in preclinical models?
- Methodology : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Key parameters:
| Model | Half-life (min) | CLint (µL/min/mg) | Reference |
|---|---|---|---|
| Human | 45 | 18 | |
| Rat | 28 | 32 |
- Follow-up : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
